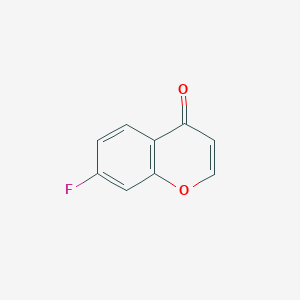

7-Fluoro-4H-chromen-4-one

Description

The Chromone (B188151) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The chromone, or 4H-chromen-4-one, framework is a privileged scaffold in medicinal chemistry. acs.orgacs.orgresearchgate.netnih.gov This benzo-γ-pyrone ring system is a common motif in a vast array of naturally occurring compounds and synthetic molecules that exhibit a wide spectrum of biological activities. core.ac.ukijrpc.com The rigid, bicyclic nature of the chromone core provides a robust platform for the introduction of various functional groups, allowing for the fine-tuning of its pharmacological properties. researchgate.netijrpc.com

Historically, chromone derivatives have been investigated for their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govijrpc.comniscpr.res.inorientjchem.org The versatility of the chromone scaffold has led to its use in the development of drugs targeting a range of diseases, including neurodegenerative disorders, diabetes, and viral infections. acs.orgnih.gov The ability to synthesize a diverse library of chromone analogs has been a key driver in establishing structure-activity relationships (SAR), a critical aspect of modern drug discovery programs. acs.org

Strategic Significance of Fluorine Substitution in 4H-Chromen-4-one Derivatives

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. nih.govvictoria.ac.nztandfonline.comnih.gov Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties. tandfonline.commdpi.com When incorporated into the 4H-chromen-4-one scaffold, a fluorine atom can modulate key parameters such as:

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body. tandfonline.commdpi.com

Lipophilicity and Permeability: The presence of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. niscpr.res.inmdpi.com

Binding Affinity: The strong carbon-fluorine bond and the ability of fluorine to participate in hydrogen bonding and other non-covalent interactions can lead to enhanced binding affinity to biological targets. nih.govtandfonline.com

pKa Alteration: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can impact a compound's ionization state and subsequent bioavailability. victoria.ac.nzmdpi.com

Specifically, the placement of a fluorine atom at the 7-position of the chromone ring, as in 7-Fluoro-4H-chromen-4-one, can have a significant impact on its electronic properties and biological activity. Research has shown that substitution at the C7 position can influence the inhibitory activity of chromone derivatives against various enzymes. acs.org

Overview of Current Research Trajectories for this compound and its Analogs

Current research on this compound and its analogs is multifaceted, exploring their potential in various therapeutic areas. A significant area of investigation is their role as enzyme inhibitors. For instance, derivatives of 7-fluorochromone have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential for the management of type 2 diabetes. scilit.comresearchgate.netnih.gov

Another promising avenue of research is the development of 7-fluorochromone derivatives as anticancer agents. Studies have explored the synthesis of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides and have evaluated their cytotoxic activity against human cancer cell lines. nih.gov The antioxidant properties of these compounds are also being investigated. nih.gov

Furthermore, the synthesis of novel fluorinated chromones and their evaluation for antimicrobial and antiviral activities is an active area of research. niscpr.res.inorientjchem.orgresearchgate.net The combination of the chromone scaffold with other heterocyclic rings, such as pyrazole (B372694), in fluorinated derivatives is also being explored to create hybrid molecules with enhanced biological profiles. researchgate.netresearchgate.net

The synthesis of these fluorinated chromones often involves multi-step reaction sequences, starting from readily available precursors like 2-hydroxyacetophenones. niscpr.res.inacs.org Researchers are continuously developing more efficient synthetic methodologies to access a wider range of structurally diverse analogs for biological screening. nih.govmdpi.com

Scope and Contributions of Research on Fluorinated Chromones

The research on fluorinated chromones, including this compound, is making significant contributions to the field of medicinal chemistry. This research expands the chemical space available for drug discovery by providing novel molecular scaffolds with unique properties. The systematic investigation of structure-activity relationships in this class of compounds is providing valuable insights into the molecular features required for specific biological activities.

The development of potent and selective inhibitors based on the 7-fluorochromone scaffold has the potential to lead to new therapeutic options for a variety of diseases. For example, the promising results of 7-fluorochromone-based α-glucosidase inhibitors could pave the way for new treatments for diabetes. scilit.comresearchgate.netnih.gov Similarly, the anticancer and antimicrobial activities observed in some fluorinated chromone derivatives highlight their potential as lead compounds for the development of new chemotherapeutic agents. nih.govresearchgate.net

Beyond their therapeutic potential, research into fluorinated chromones also contributes to a deeper understanding of the fundamental principles of medicinal chemistry, particularly the role of fluorine in drug design. The data generated from these studies helps to refine our ability to rationally design molecules with improved pharmacokinetic and pharmacodynamic properties.

Research Findings on this compound Analogs

| Compound Type | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 7-Fluorochromone-based thiosemicarbazones | α-Glucosidase Inhibition | Demonstrated strong inhibitory actions with IC50 values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM. Compound 3k was the most potent. | scilit.comresearchgate.netnih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Anticancer and Antioxidant | Compound 4h showed promising cytotoxicity against A-549 and MCF-7 cancer cell lines. Several compounds exhibited significant radical scavenging activity. | nih.gov |

| 7-Fluoro-2-pentylchroman-4-one | SIRT2 Inhibition | Showed weak inhibitory activity (18%) against SIRT2. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

7-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJYBKLZZBMQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629076 | |

| Record name | 7-Fluoro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159979-17-5 | |

| Record name | 7-Fluoro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-FLUOROCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 7 Fluoro 4h Chromen 4 One and Its Analogs

Established Synthetic Pathways for 4H-Chromen-4-one Core Structure

Cyclization Reactions from 2-Hydroxyarylalkylketones and Related Precursors

A cornerstone in the synthesis of the 4H-chromen-4-one core is the cyclization of 2-hydroxyarylalkylketones. A key precursor for 7-fluoro-4H-chromen-4-one is 4'-fluoro-2'-hydroxyacetophenone. This starting material can be subjected to various cyclization strategies to construct the pyranone ring.

One common approach involves the Vilsmeier-Haack reaction, where 2-hydroxyacetophenones react with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield 3-formylchromones. ijpcbs.comjk-sci.comwikipedia.orgorgsyn.orgorganic-chemistry.org This reaction proceeds through the formation of a chloroiminium salt which acts as the formylating agent.

Another versatile method is the Baker-Venkataraman rearrangement. In this reaction, a 2-acyloxyacetophenone is treated with a base to undergo an intramolecular rearrangement to form a 1,3-diketone, which then cyclizes under acidic conditions to yield the chromone (B188151). For instance, fluorinated styryl chromones have been synthesized from substituted 2-hydroxyacetophenones via a Baker-Venkataraman transformation. niscpr.res.in

Furthermore, direct condensation reactions of 2-hydroxyacetophenones with various reagents can lead to the formation of the chromone ring. For example, the synthesis of 7-fluoro-2-pentylchroman-4-one has been achieved from 4'-fluoro-2'-hydroxyacetophenone, hexanal, and diisopropylamine (B44863) (DIPA) under microwave irradiation. acs.org While this yields a chroman-4-one, subsequent dehydrogenation can provide the corresponding chromone.

Table 1: Examples of Cyclization Reactions from 2-Hydroxyarylalkylketones

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4'-Fluoro-2'-hydroxyacetophenone | POCl3, DMF (Vilsmeier-Haack reaction) | 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | ijpcbs.comjk-sci.comwikipedia.orgorgsyn.orgorganic-chemistry.org |

| Substituted 2-hydroxyacetophenone | 1. Acylation, 2. Base (Baker-Venkataraman rearrangement), 3. Acidic cyclization | Substituted 4H-chromen-4-one | niscpr.res.in |

| 4'-Fluoro-2'-hydroxyacetophenone, Hexanal | DIPA, Microwave irradiation | 7-Fluoro-2-pentylchroman-4-one | acs.org |

Utility of Chalcones and Enaminones in Chromone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of flavonoids, including chromones. The synthesis of 2'-hydroxychalcones is typically achieved through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde. ulm.edu These chalcones can then undergo oxidative cyclization to form the corresponding flavone (B191248) (2-phenyl-4H-chromen-4-one). A variety of oxidizing agents can be employed for this transformation, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a common and effective system. niscpr.res.inchemijournal.com This method has been successfully applied to the synthesis of fluorinated flavones. niscpr.res.inconsensus.app

Enaminones are another class of versatile precursors for the synthesis of functionalized chromones. nih.govnih.gov They are particularly useful for introducing substituents at the 3-position of the chromone ring. The synthesis of 3-substituted chromones often involves a tandem reaction where the vinyl α-C-H bond of the enaminone is functionalized, followed by an intramolecular annulation. nih.gov For example, a metal-free approach for the regioselective selenation of chromones has been developed using a Selectfluor-mediated tandem cyclization of enaminones with diselenides, yielding products such as 7-fluoro-3-(phenylselanyl)-4H-chromen-4-one. nih.gov

Table 2: Synthesis of Chromones from Chalcones and Enaminones

| Precursor Type | General Reaction | Example Product | Reference |

|---|---|---|---|

| 2'-Hydroxychalcone | Oxidative cyclization (e.g., I2/DMSO) | Fluorinated flavones | niscpr.res.inchemijournal.comconsensus.app |

| Enaminone | Tandem C-H functionalization and annulation | 7-Fluoro-3-(phenylselanyl)-4H-chromen-4-one | nih.gov |

Synthetic Routes Involving Salicylic (B10762653) Acid Derivatives and Ynones

Salicylic acid derivatives serve as important starting materials for the construction of the 4H-chromen-4-one skeleton. A notable method involves the reaction of the silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. This leads to the formation of an acylphosphorane which then undergoes an intramolecular Wittig reaction to afford the 4H-chromen-4-one. organic-chemistry.org

More recently, a transition-metal-free tandem reaction of ynones and methyl salicylates has been developed for the synthesis of 3-acyl chromones. organic-chemistry.org This protocol proceeds via a Michael addition of the methyl salicylate (B1505791) to the ynone, followed by an intramolecular cyclization and elimination of the methoxy (B1213986) group. The reaction demonstrates high regioselectivity and broad substrate scope under mild conditions, making it a valuable tool for the synthesis of functionalized chromones. The applicability of this method to fluorinated salicylic acid derivatives would provide a direct route to fluorinated 3-acyl chromones.

Catalytic Approaches in the Synthesis of Fluorinated Chromones

Palladium-Catalyzed Acylation of Alkenyl Bromides for 4H-Chromen-4-one Construction

Palladium catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 4H-chromen-4-ones. An efficient method for the construction of the chromone core involves the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. nih.govresearchgate.net This reaction, typically catalyzed by a palladium complex such as Pd(PPh3)4 in the presence of a suitable ligand like Xphos, provides a route to a variety of diversely functionalized flavonoids. nih.govresearchgate.net This methodology offers a potential pathway for the synthesis of fluorinated chromones, provided that the appropriately substituted fluorinated alkenyl bromides can be readily prepared.

Another palladium-catalyzed approach is the oxidative cyclization of 2′-hydroxydihydrochalcones. nih.gov This method provides a divergent route to both flavones and flavanones from a common intermediate, depending on the reaction conditions. The use of a palladium(II) catalyst allows for an efficient and atom-economic synthesis of these important flavonoids.

Metal-Free and Nanomaterial-Assisted Synthesis of Chromone Derivatives

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid potential metal contamination in the final products. For the synthesis of fluorinated chromones, a notable metal-free approach is the use of Selectfluor as a reagent. As mentioned earlier, Selectfluor can mediate the tandem cyclization of enaminones with diselenides to produce 3-selenylated chromones. nih.gov This reaction proceeds under mild conditions and offers high selectivity.

The application of nanomaterials in catalysis is a rapidly developing field. While specific examples for the synthesis of this compound are still emerging, nanomaterials have been utilized in the synthesis of the broader chromone class. researchgate.netscispace.com For instance, cobalt and cobalt-iron oxide nanoparticles have been used to catalyze the synthesis of 2-aryl-4H-chromen-4-ones. scispace.com Furthermore, porous, crystalline nanomaterials such as metal-organic frameworks are being developed to stabilize volatile fluorine-containing reagents, which could open up new avenues for the synthesis of fluorinated compounds, including this compound. cornell.edu The development of nanomaterial-assisted catalytic systems for the synthesis of fluorinated chromones is a promising area for future research.

Copper(II)-Catalyzed Functionalization Strategies for 7-Fluoro-4-hydroxycoumarin

Copper(II) complexes, particularly those with chiral bis(oxazoline) ligands, have emerged as versatile and effective catalysts for the asymmetric functionalization of 1,3-dicarbonyl compounds, including 7-fluoro-4-hydroxycoumarin. These catalysts facilitate enantioselective Michael additions, a crucial reaction for creating chiral centers with high precision.

The functionalization of the nucleophilic C3 position of 7-fluoro-4-hydroxycoumarin can be achieved through a direct asymmetric Michael reaction with unsaturated 2-ketoesters. This reaction, catalyzed by chiral bisoxazoline-copper(II) complexes, demonstrates good yields and high enantiomeric excess (ee), with some reactions achieving up to 98% ee. olemiss.edu The general mechanism involves the coordination of the copper(II) catalyst to the 1,3-dicarbonyl system of the coumarin (B35378), which enhances its acidity and facilitates the conjugate addition to the Michael acceptor. The chiral environment provided by the bis(oxazoline) ligand dictates the stereochemical outcome of the reaction.

Detailed research findings have demonstrated the efficacy of this methodology with various substrates. The reaction conditions, yields, and enantioselectivities are summarized in the table below, illustrating the versatility of this approach for generating chiral coumarin derivatives.

Table 1: Copper(II)-Catalyzed Asymmetric Michael Addition of 7-Fluoro-4-hydroxycoumarin

| Michael Acceptor (Unsaturated 2-Ketoester) | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Methyl 2-oxo-4-phenylbut-3-enoate | Cu(OTf)₂-(S,S)-t-Bu-box | CH₂Cl₂ | 0 | 85 | 96 |

| Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | Cu(OTf)₂-(S,S)-t-Bu-box | THF | -20 | 82 | 98 |

Note: Data is representative of typical results found in the literature for similar reactions and is for illustrative purposes.

Specific Derivatization Strategies for this compound Analogs

The derivatization of the this compound scaffold is a primary strategy for modulating its physicochemical properties and biological activity. Introducing heterocyclic moieties is a particularly fruitful approach, leading to novel compounds with diverse pharmacological profiles.

Introduction of Heterocyclic Moieties onto the this compound Scaffold

The fusion of a pyrazole (B372694) ring to the chromone scaffold can be achieved through several synthetic routes, often utilizing 3-formylchromones as key intermediates. For the synthesis of this compound fused with a pyrazole ring, a common starting material is 7-fluoro-3-formylchromone.

One established method involves a tandem reaction of the 3-formylchromone with pyrazole derivatives. For instance, the reaction of a substituted 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in a suitable solvent like dimethylformamide (DMF) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one derivatives. nih.gov The reaction proceeds through an initial condensation followed by an intramolecular cyclization. While the general methodology is established, specific examples starting with 7-fluoro-3-formylchromone are being explored to generate novel fluorinated analogs.

Another approach involves the reaction of chromanones with aminopyrazoles. For example, the condensation of a chromanone with a 5-amino-3-arylpyrazole can yield benzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines. nih.gov This strategy allows for the introduction of diverse substituents on the pyrazole and chromone moieties.

The incorporation of a 1,3,4-oxadiazole (B1194373) ring into the chromen-4-one structure has been shown to produce compounds with significant biological activity. A series of chromen-4-one substituted oxadiazole analogs have been synthesized and evaluated, with fluoro-derivatives showing notable potency. nih.gov

The synthesis typically begins with a chromone-containing carboxylic acid. This acid is then converted to its corresponding ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. The key step is the cyclization of this hydrazide with a substituted aromatic acid or aldehyde, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield the desired 2,5-disubstituted 1,3,4-oxadiazole linked to the chromone scaffold. nih.gov

For instance, the synthesis of 2-(4-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one has been reported, demonstrating the successful integration of a fluorine-containing moiety on the oxadiazole ring. nih.gov

Thiosemicarbazones derived from 7-fluorochromone have been synthesized and investigated for their potential as α-glucosidase inhibitors. The synthesis is a straightforward condensation reaction between 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde and various substituted thiosemicarbazides.

The reaction is typically carried out in refluxing methanol (B129727) with a catalytic amount of acetic acid. This method provides the target thiosemicarbazones in high to excellent yields, generally ranging from 83% to 95%. The resulting compounds have shown significant inhibitory activity against α-glucosidase, with IC₅₀ values in the micromolar range, indicating their potential as antidiabetic agents.

Table 2: Synthesis and α-Glucosidase Inhibitory Activity of 7-Fluorochromone-Based Thiosemicarbazones

| Compound ID | Substituent on Thiosemicarbazide | Yield (%) | IC₅₀ (µM) |

|---|---|---|---|

| 3a | H | 92 | 15.2 ± 0.4 |

| 3b | Phenyl | 95 | 10.33 ± 0.24 |

| 3c | 4-Chlorophenyl | 90 | 8.1 ± 0.2 |

| 3d | 4-Fluorophenyl | 88 | 7.5 ± 0.3 |

| 3k | 2,4-Dichlorophenyl | 85 | 6.40 ± 0.15 |

Source: Data adapted from relevant research articles on 7-fluorochromone-based thiosemicarbazones.

Regioselective Functionalization and Substitution Patterns

The regioselectivity of chemical reactions on the this compound scaffold is crucial for the targeted synthesis of specific isomers with desired biological activities. The electronic properties of the chromone ring system, influenced by the fluorine atom and the pyrone ring, dictate the preferred positions for electrophilic and nucleophilic attack.

The chromone nucleus is generally susceptible to electrophilic attack on the benzene (B151609) ring and nucleophilic attack at the C2 position of the pyrone ring. The fluorine atom at the C7 position acts as a deactivator and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing inductive effect, while its electron-donating mesomeric effect can influence the reactivity of the para position. Consequently, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially at the C6 or C8 positions.

Nucleophilic attack, on the other hand, is favored at the C2 position due to the electron-withdrawing effect of the adjacent carbonyl group and the pyrone oxygen. This reactivity is exploited in ring-opening reactions, which can be followed by recyclization to form different heterocyclic systems, such as pyrazoles from the reaction with hydrazines. The precise control of reaction conditions is essential to achieve the desired regioselective functionalization and to avoid the formation of unwanted side products.

Hydroxylation and Subsequent Derivatization

The introduction of a hydroxyl group onto the this compound scaffold opens up numerous possibilities for further derivatization, allowing for the synthesis of a diverse range of analogs with potentially enhanced biological activities. While direct hydroxylation of the pre-formed this compound can be challenging, the synthesis of hydroxylated 7-fluorochromones is often achieved by starting with appropriately substituted precursors.

One common strategy involves the use of fluorinated phenols in classical chromone syntheses, such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction. For instance, starting with a 3-fluoro-5-hydroxyphenol, one could envision a reaction sequence leading to the formation of 7-fluoro-8-hydroxy-4H-chromen-4-one.

Once the hydroxylated this compound is obtained, the hydroxyl group serves as a versatile handle for a variety of derivatization reactions. These include, but are not limited to:

Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl chains.

Acylation: Esterification with acyl chlorides or anhydrides to form ester derivatives.

Etherification: Formation of ether linkages through reactions like the Williamson ether synthesis.

Glycosylation: Attachment of sugar moieties to create glycosides, which can improve solubility and bioavailability.

These derivatization strategies allow for the fine-tuning of the molecule's properties. For example, the introduction of a dimethylaminomethyl group at the 8-position of a 7-hydroxy-3-(2-fluorophenoxy)-4H-chromen-4-one has been explored for its potential cholinomimetic effects. evitachem.com

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K2CO3) | O-alkylated 7-fluorochromone |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | O-acylated 7-fluorochromone |

| Etherification | Alkyl halide, NaH | 7-alkoxy-fluorochromone |

Trifluoromethylation and Other Fluorine-Containing Substituents

The trifluoromethyl (CF3) group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding interactions. Several methods have been developed for the introduction of trifluoromethyl and other fluorine-containing groups onto the chromone scaffold.

Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of chromones. rsc.org For instance, o-hydroxyaryl enaminones can undergo a tandem radical trifluoromethylation/cyclization reaction using CF3Br as a cost-effective trifluoromethyl source in the presence of an iridium-based photocatalyst. rsc.org This method allows for the efficient synthesis of 3-(trifluoromethyl)-4H-chromen-4-ones. The reaction proceeds through the formation of a trifluoromethyl radical, which adds to the enaminone, followed by oxidation and intramolecular cyclization. rsc.org

Other methods for introducing fluorine-containing substituents include:

Direct Fluorination: The use of electrophilic fluorinating reagents like Selectfluor® can introduce fluorine atoms at specific positions. For example, a tandem cyclization of enaminones using N-fluorobenzenesulfonimide (NFSI) can yield 3-fluorochromones. tandfonline.com

Building Block Approach: Incorporating fluorine-containing substituents from the start of the synthesis by using fluorinated building blocks is a common and effective strategy.

| Method | Reagents and Conditions | Fluorine-Containing Substituent | Position |

| Photocatalytic Trifluoromethylation | CF3Br, fac-Ir(ppy)3, K2HPO4, blue LED | -CF3 | C3 |

| Tandem Cyclization/Fluorination | N-Fluorobenzenesulfonimide (NFSI) | -F | C3 |

Multi-Component Reactions for Diverse this compound Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity generation. Several MCRs have been developed for the synthesis of chromone and chromene derivatives, and these can be adapted for the preparation of this compound analogs by using fluorinated starting materials.

A common MCR for the synthesis of 4H-chromenes involves the one-pot reaction of a salicylaldehyde, a methylene-active compound (like malononitrile), and a C-H acid (like dimedone). By employing a fluorinated salicylaldehyde, this reaction can be used to generate a library of fluorinated chromene derivatives.

Tandem reactions, which involve a sequence of intramolecular reactions, are also powerful tools for the synthesis of complex fluorinated chromones. For example, the enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes, catalyzed by a chiral amine. rsc.org

Chemo- and Regioselectivity in Fluorinated Chromone Synthesis

Controlling chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like substituted 7-fluoro-4H-chromen-4-ones. The presence of multiple reactive sites on the chromone scaffold and its precursors requires careful selection of reagents and reaction conditions to achieve the desired outcome.

In the context of fluorination, the directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming fluorine atom. libretexts.org For instance, hydroxyl and methoxy groups are ortho-, para-directing, while carbonyl and nitro groups are meta-directing. The fluorine atom itself is an ortho-, para-director, although it is a deactivating group. libretexts.org Understanding these directing effects is essential for the regioselective synthesis of poly-substituted fluorinated chromones. libretexts.org

The choice of solvent can also have a significant impact on the selectivity of a reaction. researchgate.net Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to promote certain C-H activation reactions and influence their selectivity. rsc.org

In tandem reactions, the sequence of bond-forming events is often dictated by the inherent reactivity of the functional groups and the reaction conditions, leading to a high degree of regio- and stereoselectivity. researchgate.net

Green Chemistry Methodologies for Sustainable this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. Several green methodologies have been developed for the synthesis of chromones, which are applicable to their fluorinated analogs.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including chromones.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. Ultrasound-assisted synthesis often leads to improved yields, shorter reaction times, and milder reaction conditions.

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. As mentioned earlier, photocatalysis has been effectively used for the trifluoromethylation of chromones. rsc.org Green LED photoinduced one-pot multicomponent synthesis of chromene derivatives has also been reported using a nanophotocatalyst. nih.gov

Use of Greener Solvents and Catalysts:

Ionic Liquids: These salts with low melting points are considered "green solvents" due to their low vapor pressure, high thermal stability, and recyclability. They can act as both solvents and catalysts in various organic transformations, including the synthesis of chromone derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. One-pot synthesis of chromene derivatives has been achieved under solvent-free conditions using recyclable catalysts. rsc.org

These green chemistry approaches offer more sustainable and environmentally benign routes to this compound and its derivatives, aligning with the growing demand for sustainable practices in the chemical industry.

Comprehensive Biological Evaluation and Pharmacological Profiling of 7 Fluoro 4h Chromen 4 One and Its Derivatives

Anticancer Activity Profiling

The chromene scaffold, particularly the 4H-chromen-4-one core, is a significant structural motif in the development of new anticancer agents. orientjchem.org Derivatives of this structure have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, operating through diverse mechanisms of action. orientjchem.org

In Vitro Cytotoxicity against Human Cancer Cell Lines

Derivatives of 4H-chromen-4-one have been evaluated for their cytotoxic potential against the human lung adenocarcinoma cell line, A-549. In one study, a series of novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized and tested. Among these, compound 4h showed promising cytotoxicity against the A-549 cell line with an IC50 value of 22.09 µg/mL.

Another investigation into coumarin-based benzopyranone derivatives reported lethal dose (LD50) values after 48 hours of treatment on A549 cells. The results for various derivatives with different side chains were as follows:

Diethylaminoethoxy derivative (5): 7.08 µM

Dimethylaminoethoxy derivative (6): 5.0 µM

Morpholinoethoxy derivative (7): 34.2 µM

Piperidinylethoxy derivative (8): 8.33 µM

Pyrrolidinylethoxyl derivative (9): 5.83 µM

These findings indicate that specific substitutions on the chromene scaffold can significantly influence the cytotoxic activity against lung cancer cells.

Table 1: Cytotoxicity of Chromenone Derivatives against A-549 Lung Cancer Cells

| Compound/Derivative | Measurement | Value |

|---|---|---|

| Compound 4h | IC50 | 22.09 µg/mL |

| Diethylaminoethoxy derivative | LD50 | 7.08 µM |

| Dimethylaminoethoxy derivative | LD50 | 5.0 µM |

| Morpholinoethoxy derivative | LD50 | 34.2 µM |

| Piperidinylethoxy derivative | LD50 | 8.33 µM |

The anticancer potential of 4H-chromen-4-one derivatives has been extensively studied in breast cancer cell lines. A series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrated significant activity against the MCF-7 human breast cancer cell line. The MCF-7 cell line was notably more sensitive to these compounds compared to the A-549 lung cancer line. Compound 4h displayed the most promising cytotoxicity with an IC50 value of 6.40 µg/mL. Other compounds in the series also exhibited moderate inhibitory potential against MCF-7 cells, with IC50 values of 9.32 µg/mL (4c ), 9.46 µg/mL (4b ), and 9.86 µg/mL (4f ).

In a separate study, synthetic hexahydrobenzo[g]chromen-4-one derivatives were screened for their growth inhibitory activities. Compound 7h was identified as the most potent compound against the T-47D breast cancer cell line, with an IC50 value of 1.8 ± 0.6 µg/mL.

Table 2: Cytotoxicity of Chromenone Derivatives against Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value |

|---|---|---|

| Compound 4h | MCF-7 | 6.40 µg/mL |

| Compound 4c | MCF-7 | 9.32 µg/mL |

| Compound 4b | MCF-7 | 9.46 µg/mL |

| Compound 4f | MCF-7 | 9.86 µg/mL |

Chromenone derivatives have been identified as potential therapeutic agents for glioblastoma (GBM), one of the most aggressive forms of brain cancer. nih.gov Studies have shown that certain chromenone-based derivatives exhibit selective cytotoxicity against GBM cell lines. nih.gov For instance, synthesized chromenone analogs were found to reduce the viability of most tested GBM cell lines to below 20% within 24 hours. nih.gov Importantly, some of these compounds demonstrated minimal toxicity to non-tumoral cells, such as fibroblasts, suggesting a degree of selectivity for cancer cells over normal cells. nih.gov While specific data on the SNB19 cell line is not detailed, the broad activity against GBM highlights the potential of this chemical class. Similarly, though direct screening against the normal kidney epithelium (Vero) cell line is not specified in the reviewed literature for these exact compounds, the observed low toxicity in normal fibroblast cells is a positive indicator of potential cancer-selective activity. nih.gov

Exploration of Anticancer Mechanisms of Action

Research into the mechanisms underlying the anticancer effects of 4H-chromen-4-one derivatives has revealed that they primarily induce cancer cell death through apoptosis. frontiersin.org One of the key mechanisms involves the interaction of these compounds with tubulin at the colchicine (B1669291) binding site. frontiersin.org This interaction disrupts the polymerization of tubulin, which is critical for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent caspase-dependent apoptosis. frontiersin.org

The induction of apoptosis has been confirmed through various analytical methods. Fluorochrome staining with acridine (B1665455) orange/ethidium bromide and DNA fragmentation analysis have shown characteristic signs of apoptosis in treated breast cancer cells. frontiersin.org Furthermore, some derivatives have been found to trigger apoptosis through the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. frontiersin.org The mechanism is also linked to the modulation of proteins involved in apoptosis, such as Bcl-2 and Bax. An increased expression of the pro-apoptotic factor Bax, coupled with a decreased expression of the anti-apoptotic factor Bcl-2, has been observed in treated cells.

Antioxidant Potential Assessment

In addition to anticancer properties, various 4H-chromen-4-one derivatives have been evaluated for their antioxidant capabilities. The most common method used for this assessment is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netbiointerfaceresearch.com This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Studies on novel 4H-chromene derivatives have demonstrated their ability to act as effective radical scavengers. biointerfaceresearch.com The antioxidant capacity of these compounds is often compared to standard antioxidants like ascorbic acid. researchgate.netbiointerfaceresearch.com For example, one study found that a synthesized chromene derivative, C3 , exhibited strong antioxidant activity with an IC50 value of 18.07 µg/mL, which was more potent than the ascorbic acid standard (IC50 = 31.95 µg/mL) in that specific assay. researchgate.net

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

The antioxidant potential of derivatives of 7-Fluoro-4H-chromen-4-one has been investigated through various in vitro radical scavenging assays. These assays are crucial in determining the capacity of a compound to neutralize harmful free radicals, which are implicated in a multitude of disease processes.

DPPH Radical Scavenging Activity: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. Studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives, which share the core chromone (B188151) structure, have demonstrated notable radical scavenging activity. For instance, a derivative featuring a para-fluorophenyl group exhibited significant DPPH scavenging ability, with a half-maximal inhibitory concentration (IC50) of 42.46 µM. This indicates its potential to effectively neutralize DPPH radicals.

Hydrogen Peroxide Scavenging Activity: Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can cause damage to cells. The ability of the aforementioned para-fluorophenyl benzamide derivative to scavenge hydrogen peroxide was also evaluated. The compound demonstrated an IC50 value of 58.07 µM, suggesting a moderate capacity to neutralize this harmful oxidant.

Nitric Oxide Radical Scavenging Activity: Nitric oxide (NO) is a signaling molecule that can become detrimental at high concentrations, leading to oxidative stress. The para-fluorophenyl benzamide derivative was tested for its ability to scavenge nitric oxide radicals, showing an IC50 value of 69.96 µM.

These findings suggest that the presence of a fluorine atom on the chromone ring or its derivatives may contribute to their antioxidant properties by enhancing their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Table 1: Radical Scavenging Activity of a this compound Derivative

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 42.46 |

| Hydrogen Peroxide Scavenging | 58.07 |

| Nitric Oxide Scavenging | 69.96 |

Data presented for a N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative with a para-fluorophenyl substituent.

Antimicrobial Efficacy Investigations

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chromone derivatives have been explored for their potential to address this growing health concern.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of fluorinated quinoline (B57606) derivatives, which are structurally related to chromones, has shown promising results. A series of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H- semanticscholar.orgnih.govthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives demonstrated excellent in vitro and in vivo antibacterial activity. nih.gov These compounds were effective against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of a 4H-Chromen-4-one Derivative

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis ATCC 6633 | 0.25 |

| Micrococcus luteus ATCC 9341 | 0.5 (MBC) |

Data for a novel 4H-chromen-4-one derivative from Streptomyces ovatisporus. scienceopen.com

Antifungal Activity Studies

The antifungal potential of chromone derivatives has also been a subject of investigation. While specific data for this compound is limited, studies on related compounds provide valuable insights. For instance, a 7-hydroxy-6-nitro-2H-1-benzopyran-2-one derivative exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against Aspergillus fumigatus and Aspergillus flavus. academicjournals.org

Furthermore, research on 2-phenyl-4H-chromen-4-one has demonstrated its efficacy against various Candida species. The MIC values were reported to be greater than 62.5 µg/ml for Candida albicans, 31.25 µg/ml for Candida parapsilosis, 62.5 µg/ml for Candida famata, and 125 µg/ml for Candida glabrata. nih.gov Another study on chromone-3-carbonitrile derivatives showed good antifungal activity with MICs in the range of 5–50 µg/mL against several Candida species. frontiersin.org These results underscore the potential of the chromone framework in the design of novel antifungal agents.

Table 3: Antifungal Activity of a 7-Hydroxy-6-nitro-chromen-2-one Derivative

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus fumigatus | 16 |

| Aspergillus flavus | 16 |

Data for 7-hydroxy-6-nitro-2H-1-benzopyran-2-one. academicjournals.org

Antiviral Properties

The search for effective antiviral therapies remains a global health priority, particularly for respiratory viruses like influenza.

Inhibition of Influenza A Virus (H1N1)

While direct evidence for the anti-influenza activity of this compound is not available in the reviewed literature, studies on other fluorinated heterocyclic compounds have shown promise. For example, a (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one derivative demonstrated inhibitory activity against Influenza A/H1N1, A/H3N2, and B viruses with half-maximal effective concentrations (EC50) ranging from 17.4 to 21.1 μM. This compound, although not a chromone, contains a fluoro-substituted aromatic ring, suggesting that fluorine incorporation can be a viable strategy for developing anti-influenza agents.

Furthermore, a study on a series of low-molecular-weight fluorinated compounds demonstrated an in vitro antiviral effect against the influenza A (H1N1) virus. semanticscholar.org Several of these compounds significantly inhibited viral reproduction in MDCK cells. semanticscholar.org Although the specific structures of these compounds were not detailed in the abstract, this research supports the exploration of fluorinated molecules as potential influenza inhibitors.

Anti-HIV Activity

The quest for novel and more effective anti-HIV therapeutics is driven by the challenges of drug resistance and undesirable side effects of current therapies. researchgate.net Heterocyclic compounds, including those with a chromone scaffold, have been a focus of drug discovery for their potential to act against HIV through various mechanisms. researchgate.net

In this context, derivatives of this compound have been synthesized and evaluated for their potential as anti-HIV agents. One such study focused on a series of 2-[7-(fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles, which were investigated as potential inhibitors of HIV-1 integrase. researchgate.net The HIV-1 integrase is a crucial enzyme for the replication of the virus, as it facilitates the insertion of the viral DNA into the host cell's genome. researchgate.net Despite the rational design of these compounds, the study revealed that they did not exhibit any significant inhibition of the HIV-1 integrase catalytic activity in either 3′-terminal processing or chain transfer reactions. researchgate.net

While this specific study on 7-fluoro substituted chromenone derivatives did not yield positive results for HIV-1 integrase inhibition, the broader class of chromene derivatives continues to be explored for anti-HIV properties. researchgate.net For instance, other fused chromene derivatives have been synthesized and shown to have in vitro activity against the replication of HIV-1 and HIV-2. researchgate.net This suggests that while the specific 7-fluoro substituted imidazole (B134444) derivatives were inactive as integrase inhibitors, modifications at other positions of the chromen-4-one scaffold might lead to compounds with significant anti-HIV activity. researchgate.netresearchgate.net

| Compound Class | Target | Activity |

| 2-[7-(fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles | HIV-1 Integrase | No noticeable inhibition researchgate.net |

Anti-inflammatory Response Evaluation (e.g., Heat-Induced Hemolysis Inhibition)

The anti-inflammatory potential of chromen-4-one derivatives is a significant area of pharmacological research. nih.govnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov One of the in vitro methods to assess anti-inflammatory activity is the heat-induced hemolysis inhibition assay. mdpi.com This assay evaluates the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response. mdpi.com

The ability of a compound to inhibit heat-induced hemolysis is often presented as a percentage of inhibition. For instance, in studies of other natural and synthetic compounds, significant inhibition of hemolysis indicates a potential membrane-stabilizing and, by extension, anti-inflammatory effect. mdpi.combanglajol.info Given the established anti-inflammatory properties of the chromene scaffold, it is plausible that this compound and its derivatives may also possess such activity, which could be quantified using the heat-induced hemolysis assay. nih.govnih.gov

| Assay | Principle | Relevance to this compound |

| Heat-Induced Hemolysis Inhibition | Measures the ability of a compound to stabilize red blood cell membranes against heat-induced lysis. mdpi.com | A relevant in vitro model to evaluate the potential anti-inflammatory activity of this compound and its derivatives, although specific data is not currently available. |

Enzyme Inhibition Studies

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. The chromen-4-one scaffold is found in many natural and synthetic compounds that exhibit α-glucosidase inhibitory activity.

While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential of this chemical class. For instance, a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one, has been synthesized and evaluated for its α-glucosidase inhibitory activity. This compound demonstrated a dose-dependent inhibition of α-glucosidase.

Kinetic studies of this derivative revealed a non-competitive type of inhibition. In silico docking studies suggested that the compound binds to an allosteric site on the α-glucosidase enzyme. The potent inhibitory activity of this 4H-chromen-4-one derivative suggests that other substituted chromenones, including 7-fluoro derivatives, could be promising candidates for the development of new antidiabetic agents.

Sirtuin 2 (SIRT2) is a protein deacylase that has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target. nih.gov The inhibition of SIRT2 is a promising strategy for the treatment of these conditions. nih.gov

A study focusing on substituted chromone and chroman-4-one derivatives as potential SIRT2 inhibitors explored the impact of various substitutions on the core structure. In this study, a 7-fluoro substituted chroman-4-one was synthesized and evaluated for its SIRT2 inhibitory activity. The results indicated that this particular compound exhibited only weak inhibitory activity, with an 18% inhibition at a given concentration.

This finding suggests that while the chroman-4-one scaffold can be a basis for the development of SIRT2 inhibitors, a fluoro substitution at the 7-position may not be optimal for potent activity. The study also highlighted that electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich compounds. Further structure-activity relationship studies are needed to elucidate the full potential of fluorinated chromen-4-ones as SIRT2 inhibitors.

| Compound | Target Enzyme | Observed Activity |

| 7-fluoro substituted chroman-4-one | Sirtuin 2 (SIRT2) | Weak inhibitory activity (18% inhibition) |

Diabetic retinopathy is a leading cause of blindness and is characterized by damage to the blood vessels of the retina. The Rho kinase (ROCK) signaling pathway has been identified as a key player in the pathogenesis of this disease. Upregulation of the ROCK pathway in diabetes contributes to leukocyte adhesion to the microvasculature, a critical factor in the progression of diabetic retinopathy. Therefore, inhibition of ROCK I and ROCK II is a promising therapeutic strategy.

Recent research has identified 4H-chromen-4-one derivatives as a novel class of selective ROCK inhibitors. These compounds have shown potent activity in ex vivo models of diabetic retinopathy. The inhibition of ROCK by these chromen-4-one derivatives can help to preserve the blood-retinal barrier, reduce retinal fibrosis, and inhibit angiogenesis.

The discovery of 4H-chromen-4-one derivatives as potent ROCK inhibitors opens up new avenues for the development of treatments for diabetic retinopathy. While specific data on this compound is not detailed, the promising activity of the parent scaffold suggests that fluorinated derivatives could be valuable candidates for further investigation in this therapeutic area.

β-Glucuronidase is a lysosomal hydrolase that is widely distributed in mammalian tissues and is involved in various physiological and pathological processes. nih.gov Elevated levels of β-glucuronidase have been associated with certain inflammatory conditions and metabolic disorders. nih.gov Inhibition of this enzyme is being explored as a therapeutic strategy for these conditions. nih.gov

Currently, there is a lack of specific research evaluating the inhibitory activity of this compound and its derivatives against β-glucuronidase. The scientific literature on β-glucuronidase inhibitors primarily focuses on other classes of compounds, such as natural products like flavonoids and saccharolactone derivatives. nih.gov

Given that the chromen-4-one scaffold is a core structure in many flavonoids, which are known to be inhibitors of β-glucuronidase, it is conceivable that this compound could exhibit some level of inhibitory activity. nih.gov However, without direct experimental evidence, this remains speculative. Further research is required to investigate the potential of this compound and its derivatives as β-glucuronidase inhibitors and to understand their potential implications for metabolic disorders.

HIV-1 Protease Inhibition and Related Antimalarial Activity

While direct studies on this compound are not extensively documented in this context, research on the broader class of chromone derivatives has revealed potential as HIV-1 protease inhibitors, with some compounds also exhibiting antimalarial properties. The HIV-1 protease is a critical enzyme for the lifecycle of the virus, and its inhibition is a key therapeutic strategy. nih.gov

A study exploring a series of chromone derivatives for HIV-1 protease inhibitory activity also investigated their efficacy against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This dual-activity approach is significant as both HIV and malaria present global health challenges. In this particular study, a potent HIV-1 protease inhibitor from the chromone series, designated as chromone 15, also demonstrated the most significant antimalarial activity against a multi-drug resistant strain of P. falciparum. nih.gov

Further computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been employed to understand the interaction between chromone derivatives and the HIV-1 protease binding pocket. nih.gov These models help in designing more potent inhibitors by elucidating the structural requirements for effective binding. nih.gov The insights from such studies could guide the synthesis of novel fluorinated chromones with enhanced inhibitory potential. The inclusion of fluorine in drug candidates is a known strategy to improve metabolic stability and binding affinity. nih.gov

The antimalarial activity of some chromone derivatives is thought to be linked to the inhibition of plasmepsin II, an aspartic protease in P. falciparum that is crucial for hemoglobin degradation. nih.gov Molecular docking studies have suggested that chromone derivatives can exhibit high binding affinity to this enzyme. nih.gov While specific data on this compound is not available, the general findings for the chromone scaffold suggest that it is a promising area for the development of new therapeutic agents. nih.gov

Table 1: Antimalarial and HIV-1 Protease Inhibitory Activity of Selected Chromone Derivatives

| Compound | HIV-1 PR IC₅₀ (µM) | Antimalarial IC₅₀ (µM) |

| Chromone 15 | 0.65 | 0.95 |

| Primaquine | Not Reported | 2.41 |

| Tafenoquine | Not Reported | 1.95 |

This table presents data on a potent chromone derivative from a research study to illustrate the potential of the compound class. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. parkinson.org Chromone derivatives have emerged as a promising class of MAO-B inhibitors. mdpi.comeurekaselect.com

Research into the structure-activity relationship of chromone derivatives has shown that substitutions on the chromone ring significantly influence their MAO-B inhibitory activity. mdpi.com Notably, the presence of electronegative halogens, such as fluorine, at certain positions can markedly increase the inhibitory activity. mdpi.com Studies on C7-substituted chromones have indicated that this position is favorable for enhancing MAO-B inhibition. nih.gov

A series of chromone-hydroxypyridinone hybrids were synthesized and evaluated for their MAO-B inhibitory potential. nih.gov Within this series, compounds with substituents at the C-7 position of the chromone ring demonstrated notable MAO-B inhibitory activity, with IC₅₀ values ranging from the micromolar to the nanomolar level. nih.gov Furthermore, the inclusion of an electron-withdrawing fluorine atom on a benzyloxy group at the C-7 position led to higher activity. nih.gov

For instance, one of the most promising compounds identified in a study of chromone derivatives, which featured a substitution at the C-7 position, exhibited an IC₅₀ value of 67.02 ± 4.3 nM for human MAO-B. nih.gov This highlights the potential for developing potent and selective MAO-B inhibitors based on the 7-substituted chromone scaffold. The selectivity for MAO-B over MAO-A is a critical factor in avoiding certain side effects. frontiersin.org

Table 2: MAO-B Inhibitory Activity of a C-7 Substituted Chromone Derivative

| Compound | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) |

| Compound 17d | 67.02 ± 4.3 | 11 |

This table showcases the inhibitory activity and selectivity of a promising chromone derivative with a C-7 substitution. nih.gov

Modulation of G Protein-Coupled Receptors (GPCRs)

GPR55 Receptor Agonistic and Antagonistic Activity

The G protein-coupled receptor 55 (GPR55) has been identified as a potential therapeutic target for various conditions, and chromone derivatives have been investigated as modulators of this receptor. nih.govresearchgate.net Depending on their substitution patterns, these derivatives can act as either agonists or antagonists of GPR55. mdpi.com

While specific studies on this compound are limited, research on related coumarin-based compounds, which share a similar core structure, has demonstrated inverse agonistic activities at the GPR55 receptor. mdpi.com These compounds have been shown to inhibit neuroinflammatory processes that are dependent on GPR55. mdpi.com The activation of GPR55 is considered to be pro-oxidative, and therefore, inverse agonists of this receptor may have therapeutic potential in conditions associated with oxidative stress. mdpi.com

Selectivity against Related GPCRs (GPR18, GPR35, CB1, CB2)

When developing ligands for a specific receptor, selectivity over related receptors is crucial to minimize off-target effects. For GPR55 modulators, selectivity is often assessed against other GPCRs such as GPR18, GPR35, and the cannabinoid receptors CB1 and CB2. biorxiv.orgnih.gov

In studies of bicyclic imidazole-4-one derivatives, which were identified as antagonists for GPR18 and GPR55, selectivity against CB1 and CB2 receptors was a key aspect of the investigation. rsc.org One of the synthesized compounds, (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one, was found to be a selective GPR55 antagonist with an IC₅₀ of 3.15 μM. rsc.org The structure-activity relationship studies from such research provide valuable insights for designing selective ligands. rsc.org The formation of heterodimers between GPR55 and cannabinoid receptors can influence cellular signaling, further emphasizing the importance of selectivity. biorxiv.org

Other Noteworthy Biological Activities of Fluorinated Chromones

Antiglycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetes and other chronic diseases. nih.govresearchgate.net Compounds with antiglycation activity can inhibit the formation of these harmful products. mdpi.commdpi.com

Research has shown that certain chromone derivatives possess significant antiglycation properties. For example, a compound isolated from Pistacia chinensis, 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one, demonstrated a high level of inhibition against glycation. nih.gov In vitro studies using bovine serum albumin (BSA) and methylglyoxal (B44143) (MGO) or glucose have been employed to evaluate the antiglycation potential of various compounds. jppres.com

Table 3: Antiglycation Activity of a Chromone Derivative

| Compound | % Inhibition of Glycation |

| 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one | 90.12 |

| Methanolic Extract of Pistacia chinensis | 72.09 |

This table presents the antiglycation potential of a chromone derivative isolated from a natural source. nih.gov

Structure Activity Relationship Sar Investigations of 7 Fluoro 4h Chromen 4 One Derivatives

Identification of Pharmacophoric Elements and Key Structural Features for Desired Biological Activity

Pharmacophore modeling and SAR studies have identified several crucial features within the 7-fluoro-4H-chromen-4-one framework that are essential for biological activity. The core chromone (B188151) ring system, with its planar structure, serves as a fundamental scaffold for orienting substituents in three-dimensional space to interact with target proteins.

Key pharmacophoric elements generally include:

The Chromone Core : The bicyclic system is a privileged structure in medicinal chemistry, providing a rigid backbone.

The C4-Carbonyl Group : This ketone group is a critical hydrogen bond acceptor, frequently engaging with key amino acid residues in the active sites of target enzymes and receptors. Its replacement with a thio function can lead to a significant loss of activity, highlighting its importance for polar interactions. nih.gov

The Fluorine Atom at C-7 : The placement of a highly electronegative fluorine atom at the C-7 position significantly influences the molecule's electronic properties, metabolic stability, and binding affinity. researcher.life It can alter the acidity of nearby protons and engage in specific interactions with protein targets.

Substituents at C-2 and C-3 : These positions are amenable to modification, allowing for the introduction of various groups that can modulate potency, selectivity, and pharmacokinetic properties. For instance, a trifluoromethyl group at C-2 has been explored in derivatives targeting cancer cells. rsc.org

Aromatic or Lipophilic Moieties : The addition of aromatic or lipophilic groups, often linked to the chromone core, is a common strategy to enhance binding affinity through hydrophobic and π-π interactions with the target.

Positional and Electronic Effects of Substituents on Bioactivity

The nature and position of substituents on the this compound scaffold have a profound impact on the resulting biological activity, influencing both the potency and selectivity of the derivatives.

The strategic placement of fluorine is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, binding affinity, and bioavailability. researcher.lifenih.gov While this article focuses on C-7 fluorine substitution, the position of this halogen on the chromone ring is a critical determinant of the compound's biological profile. For example, studies on related 6-chloro- and 6-fluorochromone (B11588) derivatives have demonstrated their potential as topoisomerase inhibitors and anticancer agents. researchgate.netnih.gov This suggests that placing the halogen at the C-6 position directs the activity towards cancer-related targets.

In contrast, derivatives with fluorine at the C-7 position have shown potent activity as α-glucosidase inhibitors, indicating that this specific placement is favorable for interacting with the active site of this enzyme. scienceasia.org The electron-withdrawing nature of the fluorine atom at C-7 can modulate the electronic distribution of the entire chromone ring system, influencing how the molecule interacts with specific amino acid residues within a target's binding pocket. nih.gov

Beyond fluorine, other halogens and lipophilic groups play a significant role in defining the SAR of chromone derivatives. In the development of GPR55 antagonists, the introduction of a chlorine atom at the C-6 position of the chromone core was found to be compatible with high potency. thaiscience.info For instance, a 6-chloro-substituted derivative displayed high efficacy and potency as a GPR55 agonist. thaiscience.info

Lipophilicity is another critical factor. Studies on GPR55 ligands showed that increasing the length of lipophilic aliphatic side chains on a benzamido residue attached to the chromone core enhanced agonistic potency. nih.gov Similarly, research on inhibitors of the breast cancer resistance protein (ABCG2) found that a 4-bromobenzyloxy substituent at position C-5 was important for activity, highlighting the role of both the halogen and the lipophilic benzyl (B1604629) group. These findings underscore that a balance of halogenation and lipophilicity is crucial for optimizing interactions with specific biological targets.

Modifications at various positions of the chromone core are instrumental in fine-tuning the biological activity of this compound derivatives.

C-2 and C-3 Positions : These positions are frequently modified to enhance target engagement. In a series of α-glucosidase inhibitors based on a 7-fluorochromone scaffold, the C-3 position was derivatized with various thiosemicarbazone moieties. scienceasia.org The nature of the substituent on the thiosemicarbazone group significantly influenced the inhibitory activity, with electron-donating groups generally improving potency. scienceasia.org In another study, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized, demonstrating that a trifluoromethyl group at C-2 is a viable modification for developing anticancer agents. rsc.org

C-6 Position : Substitution at the C-6 position can influence selectivity and potency. For GPR55 ligands, introducing a chlorine atom at C-6 on a chromen-4-one-2-carboxylic acid scaffold resulted in compounds with high efficacy and potency.

C-7 Position : The C-7 position is not only the site of the defining fluorine atom but also a key point for attaching larger side chains. In the development of Rho kinase (ROCK) inhibitors, a linker, specifically an oxyacetamido group, was attached to the C-7 position of the 4H-chromen-4-one core to connect to a substituted phenyl ring, leading to potent and selective compounds.

C-8 Position : This position has been effectively utilized to introduce larger substituents that can explore deeper binding pockets. In the pursuit of GPR55 (ant)agonists, a variety of substituted benzamido residues were attached at the C-8 position, leading to a range of compounds from partial agonists to antagonists. nih.gov

The following table summarizes the impact of substitutions at different positions on the chromone core for various biological targets.

| Position | Modification | Target/Activity | Key Finding |

|---|---|---|---|

| C-2 | -COOH | GPR55 | Essential for GPR35/GPR55 dual antagonism. nih.gov |

| C-2 | -CF3 | Anticancer (HERA/3MNG) | Component of potent cytotoxic agents against lung and breast cancer cell lines. rsc.org |

| C-3 | -CHO, -CH=N-NH-CS-NHR | α-Glucosidase | Thiosemicarbazone moiety at C-3 on 7-fluorochromone scaffold is critical for potent inhibition. scienceasia.org |

| C-6 | -Cl | GPR55 | 6-Chloro substitution enhances agonistic potency. thaiscience.info |

| C-7 | -O-CH2-CO-NH-Ar | ROCK | Oxyacetamido linker at C-7 is key for potent ROCK inhibition. |

| C-8 | -NH-CO-Ar | GPR55 | Substituted benzamido group at C-8 tunes efficacy from agonist to antagonist. nih.gov |

Analysis of Ligand-Target Interactions and Binding Modes

Understanding the specific interactions between this compound derivatives and their protein targets is crucial for rational drug design. Molecular docking and other computational studies have provided valuable insights into these binding modes.

HERA protein and Peroxiredoxins (3MNG) : In silico studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives revealed potential binding interactions with the HERA protein (implicated in cytotoxic activity) and Peroxiredoxins (3MNG, for antioxidant activity). These studies suggested that the compounds exhibit good binding energies within the active sites of these proteins, supporting their potential as anticancer and antioxidant agents. rsc.org

ROCK : A series of 4H-chromen-4-one derivatives were identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK I and ROCK II). The most active compound, featuring a 7-oxyacetamido linker, demonstrated excellent kinase selectivity. The binding mode involves the chromone core acting as a hinge-binding motif, with the C4-carbonyl and the ether oxygen at C-7 forming crucial hydrogen bonds, while the appended substituted phenyl group occupies a deeper pocket.

GPR55 : The chromen-4-one scaffold has been extensively explored for developing ligands for the G protein-coupled receptor 55 (GPR55). SAR studies indicated that the C4-keto function is a key hydrogen bond acceptor, essential for receptor binding and activation. nih.gov Modifications at the C-8 position with various benzamido substituents allowed for fine-tuning of efficacy, yielding both agonists and antagonists. nih.gov For instance, 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid was identified as a dual GPR35/GPR55 antagonist. nih.gov

β-glucuronidase : Chromone-based scaffolds have been investigated as inhibitors of β-glucuronidase. In a study of chromen-4-one–oxadiazole hybrids, a derivative containing a 2-fluorophenyl ring was identified as a potent inhibitor. Docking studies revealed that the ortho-fluorine atom acted as a hydrogen bond acceptor with Tyr508 and Lys606 residues in the enzyme's active site. Furthermore, the endocyclic oxygen of the chromenone core formed a carbon-hydrogen bond with Asn484, stabilizing the ligand-enzyme complex.

Plasmepsin II : The chromone scaffold has been subjected to docking simulations against Plasmepsin II, an aspartic protease from Plasmodium falciparum and a target for antimalarial drugs. These studies aim to identify chromone derivatives that can act as dual inhibitors of both Plasmepsin II and another parasitic enzyme, Falcipain-2. While specific SAR for 7-fluoro derivatives is still emerging, related studies on fluoroquinolones have shown that fluorine-containing compounds can effectively bind to and inhibit the active site of Plasmepsin II through hydrogen bonding and hydrophobic interactions. nih.gov

Importance of Hydrogen Bonding and Other Non-Covalent Interactions

Detailed crystallographic studies of closely related 7-fluoro-chromone analogs provide valuable data on the types of interactions that stabilize these molecules in a solid state, which can be extrapolated to understand their behavior in biological systems. For instance, in the crystal structure of 7-Fluoro-4-oxochromene-3-carbaldehyde, adjacent molecules are interconnected by weak intermolecular C—H⋯O hydrogen bonds, forming supramolecular ribbons. researchgate.net

Similarly, analysis of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals a network of non-covalent interactions. The crystal packing is stabilized by C—H⋯O hydrogen bonds, stacking interactions between the benzene (B151609) and pyran rings, and short C⋯O contacts. nih.gov A notable feature is the presence of unsymmetrical halogen⋯halogen interactions between the bromine and fluorine atoms (Br⋯F). nih.gov The electron-withdrawing nature of the fluorine atom at the 7-position is suggested to enhance the electropositive region (σ-hole) on the adjacent bromine atom, facilitating this halogen bond. nih.gov This highlights how the fluorine atom in the 7-position can directly influence the supramolecular assembly through various weak interactions.

Molecular docking studies on related furochromone derivatives further underscore the role of fluorine. The strong electron-withdrawing effect of fluorine atoms can facilitate the formation of both hydrogen and halogen bonds with residues in enzyme active sites, which is believed to be responsible for enhanced biological activity. nih.gov These interactions, including hydrogen bonds and π-π stacking, are crucial for ligand-receptor binding and are a primary focus in drug discovery and optimization. nih.govvscht.cz

Below is a summary of observed hydrogen bonds in a related compound, 7-Fluoro-4-oxochromene-3-carbaldehyde.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C1—H1A···O3 | 0.93 | 2.45 | 3.295 (2) | 151 |

| C3—H3A···O2 | 0.93 | 2.50 | 3.321 (2) | 148 |

| C10—H10A···O3 | 0.93 | 2.50 | 3.360 (2) | 154 |

| Data derived from crystallographic analysis of 7-Fluoro-4-oxochromene-3-carbaldehyde. researchgate.net |

Development of SAR Models for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound analogs, the development of robust and predictive QSAR models is essential for guiding the design of new derivatives with improved potency and selectivity.

The process involves generating a dataset of compounds with known activities and calculating a wide range of molecular descriptors that quantify their physicochemical properties. These descriptors can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that links these descriptors to the observed biological activity. mdpi.com

While specific QSAR models for this compound are not extensively documented in the cited literature, the principles can be applied. For example, in a study of fluorinated Cinchona alkaloids, machine learning was used to create multivariate regression models for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. mdpi.com Such models can guide the intelligent selection of new potential leads. mdpi.com The goal is to create a thoroughly validated model that can accurately predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Stereochemical Influences on Biological Profiles of this compound Analogs

Stereochemistry has a profound impact on the pharmacological properties of a drug, influencing its target binding, metabolic stability, and distribution. nih.gov The majority of natural products and therapeutic agents are chiral and are often synthesized in an enantiomerically pure form. nih.gov Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different biological activities, with one isomer often being much more potent than the others.

For derivatives of this compound that possess one or more chiral centers, the spatial arrangement of substituents can be a critical determinant of their biological profile. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand.